Cas no 1019852-10-8 (4-Hexylpiperidine hydrochloride)

4-Hexylpiperidine hydrochloride is a piperidine derivative with a hexyl substituent at the 4-position, commonly utilized in organic synthesis and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility, making it suitable for various chemical applications. The compound serves as a versatile intermediate in the preparation of bioactive molecules, particularly in the development of pharmacologically active compounds. Its structural features allow for further functionalization, enabling tailored modifications for specific research needs. The product is characterized by high purity and consistent quality, ensuring reliable performance in synthetic workflows. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
4-Hexylpiperidine hydrochloride structure
1019852-10-8 structure
Product Name:4-Hexylpiperidine hydrochloride
CAS No:1019852-10-8
MF:C11H24ClN
MW:205.7680
MDL:MFCD28126320
CID:5069970
PubChem ID:86262818
Update Time:2025-08-05

4-Hexylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-hexylpiperidine hydrochloride
    • 4-hexylpiperidine;hydrochloride
    • 4-Hexylpiperidine hydrochloride
    • MDL: MFCD28126320
    • Inchi: 1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H
    • InChI Key: MWOKKOXGCJHJDR-UHFFFAOYSA-N
    • SMILES: Cl[H].N1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 95.2
  • Topological Polar Surface Area: 12

4-Hexylpiperidine hydrochloride Pricemore >>

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Additional information on 4-Hexylpiperidine hydrochloride

Introduction to 4-Hexylpiperidine Hydrochloride (CAS No. 1019852-10-8)

4-Hexylpiperidine Hydrochloride, with the CAS number 1019852-10-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The introduction of a hexyl side chain and its subsequent hydrochloride salt form enhances its solubility and bioavailability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structure of 4-Hexylpiperidine Hydrochloride imparts unique chemical properties that make it suitable for use in medicinal chemistry. The piperidine ring is known for its ability to mimic the binding interactions of certain neurotransmitter receptors, particularly those involved in pain modulation and central nervous system (CNS) activity. The hexyl substituent further influences the compound's pharmacokinetic profile, potentially improving its metabolic stability and oral bioavailability.

In recent years, 4-Hexylpiperidine Hydrochloride has garnered attention for its role in the development of novel therapeutic agents. Its structural framework is often utilized as a scaffold for designing compounds that interact with specific biological targets. For instance, derivatives of this compound have been explored as potential treatments for neurological disorders, including epilepsy and chronic pain syndromes. The ability to modify the piperidine core while retaining key pharmacophoric elements has made it a versatile building block in drug discovery.

One of the most compelling aspects of 4-Hexylpiperidine Hydrochloride is its potential in the development of analgesic agents. Piperidine derivatives are known to exhibit mu-opioid receptor activity, which is crucial for pain relief. By incorporating the hexyl group, researchers have been able to fine-tune the pharmacological properties of these compounds, aiming to achieve greater efficacy with reduced side effects. This has led to several preclinical studies investigating the efficacy of 4-Hexylpiperidine Hydrochloride-based molecules in models of acute and chronic pain.

Moreover, the hydrochloride salt form of 4-Hexylpiperidine Hydrochloride enhances its solubility in aqueous solutions, which is a critical factor for formulation development. Solubility plays a pivotal role in determining drug absorption and distribution within the body, making it an essential consideration during drug design. The improved solubility provided by the hydrochloride salt can lead to more predictable pharmacokinetic profiles and better patient compliance.

Recent advancements in computational chemistry have further accelerated the exploration of 4-Hexylpiperidine Hydrochloride as a lead compound. Molecular modeling techniques have enabled researchers to predict how modifications to the piperidine ring and side chains can influence binding affinity and selectivity. These predictions are often validated through experimental studies, leading to iterative improvements in drug design. Such computational approaches have significantly reduced the time and cost associated with developing novel therapeutics.

The synthesis of 4-Hexylpiperidine Hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include alkylation of piperidine derivatives followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have allowed for more efficient production processes, making it feasible to scale up synthesis for industrial applications.

In addition to its pharmaceutical applications, 4-Hexylpiperidine Hydrochloride has shown promise in other areas such as agrochemicals and material science. Its structural features make it a potential candidate for designing novel pesticides or specialty chemicals that exhibit specific biological activities. While these applications are still under exploration, they highlight the broad utility of piperidine-based compounds.

The safety profile of 4-Hexylpiperidine Hydrochloride is another critical consideration in its development and use. Extensive toxicological studies are conducted to assess its potential side effects and interactions with other substances. These studies help ensure that any therapeutic agents derived from this compound are safe for human use when developed further into market-ready drugs.

As research continues to uncover new therapeutic possibilities, 4-Hexylpiperidine Hydrochloride remains a compound of considerable interest. Its unique structural properties combined with its versatility as a pharmacological scaffold position it as a key player in future drug development efforts. Whether used as an intermediate or as part of a final therapeutic agent, this compound exemplifies the importance of innovative chemical design in advancing medical science.

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